molecular formula C21H27N3O4S B4073060 N-(sec-butyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide

N-(sec-butyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide

Cat. No. B4073060
M. Wt: 417.5 g/mol
InChI Key: ACWCPTYMYXZGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide, commonly known as BMS-986165, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins that play a crucial role in the regulation of immune function. BMS-986165 is being investigated for its potential therapeutic use in various autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

Mechanism of Action

BMS-986165 selectively inhibits the activity of TYK2, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting the activity of TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are known to play a key role in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the levels of several pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, in preclinical studies. In addition, BMS-986165 has been found to reduce the activation of T cells, which are known to play a key role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, BMS-986165 has been shown to have good oral bioavailability and pharmacokinetic properties, which make it a suitable candidate for clinical development. However, one of the limitations of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of BMS-986165. One direction is the investigation of its efficacy in clinical trials for the treatment of psoriasis, psoriatic arthritis, and lupus. Another direction is the investigation of its potential use in other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to better understand the mechanism of action of BMS-986165 and its potential side effects.

Scientific Research Applications

BMS-986165 has shown promising results in preclinical studies for the treatment of various autoimmune diseases. In a mouse model of psoriasis, BMS-986165 was found to significantly reduce skin inflammation and improve skin pathology. In a rat model of lupus, BMS-986165 was found to reduce disease activity and improve renal function.

properties

IUPAC Name

N-butan-2-yl-2-[2-(N-methylsulfonylanilino)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-5-15(2)22-21(26)18-13-9-10-14-19(18)23-20(25)16(3)24(29(4,27)28)17-11-7-6-8-12-17/h6-16H,5H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCPTYMYXZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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